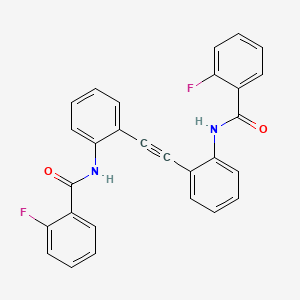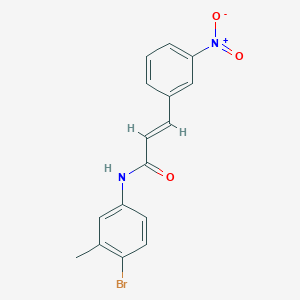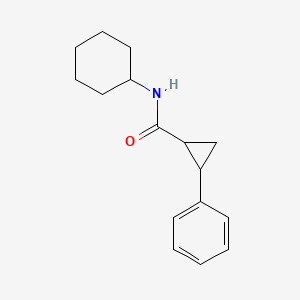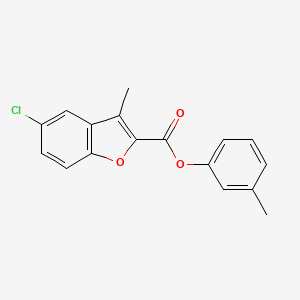
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione (IMPT) is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate pain, inflammation, and fever. 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of cardiovascular function and neurotransmitter release.
Biochemical and Physiological Effects:
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been shown to have several biochemical and physiological effects, including the reduction of inflammation, pain, and fever, the induction of apoptosis in cancer cells, and the inhibition of fungal and bacterial growth. In addition, 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been shown to have antioxidant and neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been shown to have low toxicity and high stability, which makes it suitable for long-term studies. However, one of the limitations of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione is its limited solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
Future Directions
There are several future directions for the study of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione, including the development of novel synthesis methods to improve the yield and purity of the compound, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its interactions with other enzymes and receptors in the body. In addition, the development of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione-based materials with unique properties and applications in various fields is an area of active research.
Synthesis Methods
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione can be synthesized via several methods, including the reaction of 2-phenyl-2-methyl-4,5-dihydro-1,3-thiazole with ethyl isobutyrylacetate in the presence of sodium ethoxide, and the reaction of 2-phenyl-2-methyl-4,5-dihydro-1,3-thiazole with ethyl isobutyrylacetate and ammonium thiocyanate in the presence of sodium ethoxide. The yield of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been extensively studied for its potential applications in various scientific fields. In medicine, 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In agriculture, 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been used as a plant growth regulator and a pesticide due to its ability to inhibit the growth of fungi and bacteria. In materials science, 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and magnetic materials.
properties
IUPAC Name |
5-methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-10(2)9-13(3)14-12(17)16(15-13)11-7-5-4-6-8-11/h4-8,10,15H,9H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCFFDMZHCQTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(NC(=S)N(N1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide](/img/structure/B4974715.png)
![2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-4-pyrimidinol](/img/structure/B4974721.png)
![N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4974731.png)
![5-(2-ethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4974748.png)
![methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4974751.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4974759.png)


![4-(2,5-dimethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4974771.png)

![2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide](/img/structure/B4974788.png)
![{2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B4974806.png)

![ethyl [5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4974814.png)